HMB-Val-Ser-Leu-Vinyl Ester, often abbreviated as HMB-Val-Ser-Leu-VE, is a synthetic tripeptide compound that has garnered attention for its role as a specific inhibitor of the proteasome's trypsin-like activity. This compound is particularly relevant in the study of protein metabolism and cellular processes, as it influences the degradation of proteins within cells. The proteasome is a critical component of the ubiquitin-proteasome pathway, which regulates various cellular functions by controlling the degradation of intracellular proteins.
HMB-Val-Ser-Leu-Vinyl Ester is derived from the amino acids hydroxy methyl butyrate, valine, serine, and leucine. It has been synthesized for research purposes and is commercially available for scientific studies. The compound's efficacy and specificity have been documented in various studies, indicating its potential applications in cancer research and immunology.
HMB-Val-Ser-Leu-Vinyl Ester is classified as a proteasome inhibitor, specifically targeting the trypsin-like activity of the 20S proteasome. It falls under the category of peptide-based compounds and is noted for its irreversible binding properties, which distinguishes it from other proteasome inhibitors that may exhibit reversible interactions.
The synthesis of HMB-Val-Ser-Leu-Vinyl Ester typically employs solid-phase peptide synthesis techniques. Automated systems utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry are common in producing such compounds. This method allows for sequential coupling of protected amino acids to form the desired peptide chain.
HMB-Val-Ser-Leu-Vinyl Ester consists of a sequence of four amino acids linked by peptide bonds, with a vinyl ester functional group at the C-terminal end. The specific arrangement contributes to its biological activity.
HMB-Val-Ser-Leu-Vinyl Ester acts primarily as an inhibitor in biochemical reactions involving proteasomes. Its mechanism involves binding to the active site of proteasomal enzymes, thereby blocking substrate access.
HMB-Val-Ser-Leu-Vinyl Ester functions by selectively inhibiting the trypsin-like activity of the 20S proteasome. This action disrupts normal protein turnover within cells, leading to an accumulation of proteins that may otherwise be degraded.
HMB-Val-Ser-Leu-Vinyl Ester has significant applications in scientific research:
The 26S proteasome is a multicatalytic protease complex essential for intracellular protein homeostasis. This 2.4 MDa structure comprises a 20S catalytic core capped by 19S regulatory particles. The 20S core contains three pairs of proteolytic active sites: β1 (caspase-like), β2 (trypsin-like/T-L), and β5 (chymotrypsin-like/ChT-L). These sites utilize the N-terminal threonine residue as a catalytic nucleophile to cleave ubiquitinated proteins, regulating critical processes like cell cycle progression, stress response, and antigen presentation [1] [4]. The UPS pathway represents a validated therapeutic target for pathologies including cancer and immune disorders, evidenced by FDA-approved proteasome inhibitors (e.g., bortezomib) for hematological malignancies. HMB-Val-Ser-Leu-VE exemplifies next-generation inhibitors targeting specific proteasomal activities to minimize off-target effects while maintaining therapeutic efficacy [1] [4] [5].
Table 1: Key Components of the 26S Proteasome
Subunit | Proteolytic Activity | Primary Substrate Specificity |
---|---|---|
β1 | Caspase-like | Acidic residues (Glu/Asp) |
β2 | Trypsin-like (T-L) | Basic residues (Arg/Lys) |
β5 | Chymotrypsin-like (ChT-L) | Hydrophobic residues (Phe/Leu) |
HMB-Val-Ser-Leu-VE (C₂₆H₃₉N₃O₇; MW 505.6 g/mol) is a tripeptide-based inhibitor featuring a C-terminal leucine vinyl ester (Leu-VE) pharmacophore. It demonstrates exceptional selectivity for the trypsin-like (β2) active site, with an IC₅₀ of 0.033 μM—significantly lower than its activity against β1 or β5 subunits [1] [4]. This β2 specificity is remarkable given its P1 leucine residue, which typically directs inhibitors toward hydrophobic β5 sites. Structural studies indicate that the vinyl ester moiety enables nucleophilic attack by Thr₁Oᵞ of the β2 subunit, forming a covalent but reversible adduct. The inhibitor’s sequence (Hmb-Val-Ser-Leu-VE) further optimizes β2 binding: the P3 3-hydroxy-2-methylbenzoyl (Hmb) group occupies the S3 hydrophobic pocket, while the P2 serine side chain forms hydrogen bonds with β2-specific residues [3] [4]. Biological validation shows that this compound increases immunogenic peptide presentation via MHC class I in lymphoblastoid cells without cytotoxicity, highlighting its therapeutic potential for immune modulation [4] [8].
Pharmacophore choice critically influences proteasome inhibitor specificity. While epoxyketones (e.g., carfilzomib) exhibit broad inhibition across β subunits, vinyl esters like HMB-Val-Ser-Leu-VE confer unique β2 selectivity. Direct comparisons reveal:
Table 2: Pharmacophore Influence on Proteasome Inhibition Profiles
Pharmacophore | Representative Compound | β2 IC₅₀ | β5 IC₅₀ | Primary Selectivity |
---|---|---|---|---|
Vinyl ester | HMB-Val-Ser-Leu-VE | 0.033 μM | >10 μM | β2-specific |
Epoxyketone | Carfilzomib (PR-171) | 0.15 μM | 0.006 μM | β5-specific |
Vinyl sulfone | NC-005-pvs | 0.28 μM | 0.002 μM | β5-specific |
The vinyl ester’s electrophilic carbon undergoes Michael addition with Thr₁Oᵞ, forming a hemiacetal-like transition state. This reversible mechanism contrasts with epoxyketones, which form irreversible morpholino adducts with both Thr₁Oᵞ and Thr₁N-terminus. The vinyl ester’s smaller steric footprint and moderate electrophilicity favor interaction with the β2 substrate pocket over the deeper hydrophobic β5 cavity. Crucially, swapping the Leu-VE pharmacophore of HMB-Val-Ser-Leu-VE to an epoxyketone ablates β2 selectivity, confirming the pharmacophore’s role in directing subunit specificity [4] [5].
Proteasome substrate channels govern inhibitor accessibility. The primed channel (adjacent to β2) accommodates residues N-terminal to the scissile bond (P3–P1), while the unprimed channel (C-terminal; P1′–P3′) receives cleavage products. HMB-Val-Ser-Leu-VE exploits this architecture:
This binding mode contrasts with broad-spectrum inhibitors (e.g., bortezomib), which engage deeply with both channels of β5. The β2 subunit’s narrower unprimed channel thus provides a structural basis for HMB-Val-Ser-Leu-VE’s selectivity [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7